molecular formula C10H10O2S B7883578 3-(4-Methylsulfanylphenyl)prop-2-enoic acid

3-(4-Methylsulfanylphenyl)prop-2-enoic acid

Cat. No.: B7883578
M. Wt: 194.25 g/mol
InChI Key: AHBHKZCSIUIANZ-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-methylsulfanylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Reagents: 4-methylsulfanylbenzaldehyde, malonic acid, base (e.g., sodium ethoxide).

    Solvent: Ethanol or another suitable solvent.

    Temperature: Reflux conditions are commonly used.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfanylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The propenoic acid moiety can be reduced to a propanoic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Methylsulfinylphenyl)prop-2-enoic acid or 3-(4-Methylsulfonylphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-Methylsulfanylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid: Similar structure with an additional fluoro substituent.

Uniqueness

3-(4-Methylsulfanylphenyl)prop-2-enoic acid is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHKZCSIUIANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345701
Record name 3-[4-(methylsulfanyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102016-58-0
Record name 3-[4-(methylsulfanyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50.70 g (0.33 mol) 4-methylsulfanyl-benzaldehyde, 39.65 g (0.38 mol) malonic acid 3.25 g (0.04 mmol) piperidine and 150 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (5 h). The reaction mixture was poured into a solution of 750 ml ice water and 190 ml 6N HCl. The precipitate was isolated, washed with water, then with n-heptane and dried at 50° C. Yield: 60.0 g (93%) 3-(4-methylsulfanyl-phenyl)-acrylic acid as a light brown solid melting at 163-165° C.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
39.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Three

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